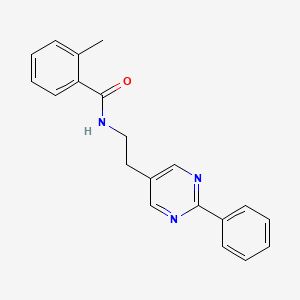

2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-15-7-5-6-10-18(15)20(24)21-12-11-16-13-22-19(23-14-16)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQCRASLBNCNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide typically involves the reaction of 2-phenylpyrimidine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydroxide in ethanol.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and alcohols.

Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide serves as a building block for synthesizing more complex organic molecules. Its structural characteristics allow chemists to explore new synthetic pathways and develop novel compounds with diverse functionalities.

Biology

The compound is investigated for its potential as a ligand in biochemical assays. The phenylpyrimidine moiety is known for its ability to interact with various biological targets, which can lead to significant effects on cellular pathways. For instance, studies have shown that similar compounds can modulate enzyme activities and influence signal transduction pathways.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties , particularly in anti-inflammatory and anticancer applications. Research has indicated that compounds with similar structures exhibit selective inhibition of cyclooxygenase enzymes, which are crucial in inflammation and cancer progression .

Case Study: Anticancer Activity

A study evaluating related compounds demonstrated significant anticancer activity against human ovarian cancer cell lines. The results indicated that modifications in the molecular structure could enhance potency and selectivity against cancer cells .

Industry

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for creating specialized products in drug development processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyrimidine moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide Derivatives

Several benzamide derivatives with modified substituents or side chains have been synthesized and studied, providing a basis for comparison:

Key Observations :

- Heterocyclic Moieties: The 2-phenylpyrimidine group distinguishes the target compound from analogues like Rip-B (dimethoxyphenyl) or [125I]PIMBA (piperidinyl). Pyrimidine rings are known for π-π stacking interactions, which could enhance binding to aromatic residues in enzymes or receptors .

- Biological Targeting : While the target compound lacks direct pharmacological data, structurally related benzamides exhibit diverse activities. For example, [125I]PIMBA binds sigma receptors (Kd = 5.80 nM) , and antiviral benzamides inhibit SARS-CoV-2 PLpro (IC50 values in nM range) .

Research Findings and Hypotheses

Comparative Limitations

- Lack of Direct Data: No experimental binding or inhibition data are available for the target compound, necessitating extrapolation from analogues.

Biological Activity

2-Methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a methyl group , a phenylpyrimidine moiety , and a benzamide group . The unique combination of these structural elements contributes to its distinct chemical and biological properties.

Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The phenylpyrimidine moiety is known for its ability to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, contributing to its observed biological activities such as anti-inflammatory and anticancer effects .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, related benzamide derivatives have shown cytotoxicity against leukemia and solid tumor cells.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Molt-3 Leukemia | <6.5 | S-phase arrest |

| Benzamide Derivative A | Solid Tumor Cells | <10 | Induces apoptosis |

| Benzamide Derivative B | Breast Cancer | <5 | Inhibits cell cycle progression |

This table summarizes the anticancer activity of the compound compared to related derivatives, indicating its potential as a therapeutic agent.

Anti-inflammatory Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Neuroprotective Effects

Recent investigations have also explored the neuroprotective potential of this compound. It has been suggested that the compound may inhibit acetylcholinesterase activity, which is significant for cognitive function and memory retention. This effect could position it as a candidate for further research in neurodegenerative diseases such as Alzheimer's disease .

Case Studies

- Anticancer Study : A study conducted on Molt-3 leukemia cells demonstrated that this compound induced S-phase arrest at concentrations lower than 6.5 µM, highlighting its potential as an anticancer agent.

- Neuroprotective Research : In vitro studies indicated that this compound could enhance neuronal survival under oxidative stress conditions, suggesting a protective role against neurodegeneration.

Q & A

Basic Questions

Q. How can researchers synthesize and purify 2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide?

- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative with a pyrimidine-containing amine intermediate under basic conditions. For example, benzamide derivatives are often synthesized via nucleophilic acyl substitution using reagents like triethylamine to neutralize HCl byproducts . Purification is commonly achieved using silica gel chromatography to isolate the target compound from unreacted starting materials and side products .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure via proton and carbon chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm and carbonyl signals around δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical values within ±0.002 Da) .

- Infrared (IR) Spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Methodological Answer : Statistical experimental design (e.g., factorial or response surface methodologies) minimizes trial-and-error approaches. Variables such as temperature, solvent polarity, and catalyst loading can be systematically varied. For example, using computational reaction path searches (e.g., quantum chemical calculations) paired with empirical data accelerates optimization .

Q. What strategies are used to evaluate the compound’s biological activity, such as kinase inhibition?

- Methodological Answer :

- Enzyme Assays : Measure inhibition constants (IC₅₀) against target kinases (e.g., PI3K) using ATP-competitive assays .

- Cellular Studies : Assess antiproliferative effects in cancer cell lines via MTT assays, with dose-response curves to determine EC₅₀ values .

- Molecular Docking : Computational modeling (e.g., AutoDock) predicts binding interactions with kinase active sites .

Q. How can structural analogs be designed to improve pharmacological properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify substituents on the benzamide or pyrimidine moieties and compare bioactivity. For example, adding electron-withdrawing groups (e.g., Cl) to the phenyl ring may enhance binding affinity .

- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation and guide structural tweaks for improved half-life .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized Assay Protocols : Ensure consistent buffer pH, ATP concentrations, and enzyme sources across studies .

- Orthogonal Validation : Confirm activity using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Meta-Analysis : Compare datasets with attention to experimental variables (e.g., cell line mutations or assay detection limits) .

Q. What computational tools aid in predicting reaction pathways for derivative synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Software like Gaussian or ORCA predicts transition states and intermediates for proposed reactions (e.g., amide bond formation) .

- Retrosynthetic Analysis : Tools like Synthia™ suggest feasible synthetic routes based on available starting materials .

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then monitor degradation via HPLC. For example, detect hydrolyzed products by tracking new peaks in chromatograms .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and compare to controls using spectroscopic and chromatographic methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.